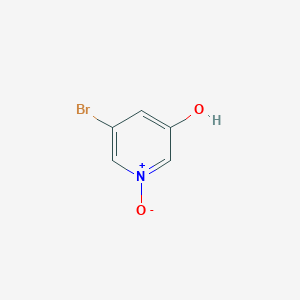
3-Pyridinol, 5-bromo-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol, 5-bromo-, 1-oxide is a chemical compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the hydroxyl group is located at the third position, a bromine atom at the fifth position, and an oxide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-bromo-, 1-oxide typically involves the bromination of 3-pyridinol followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position .
For the oxidation step, hydrogen peroxide or other oxidizing agents can be used to introduce the oxide group to the nitrogen atom. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production method is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinol, 5-bromo-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 3-pyridinol derivatives.
Substitution: Formation of various substituted pyridinol compounds.
Aplicaciones Científicas De Investigación
3-Pyridinol, 5-bromo-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinol, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative stress. The presence of the bromine atom and the oxide group enhances its reactivity and effectiveness as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinol: Lacks the bromine atom and oxide group, making it less reactive.
5-Bromo-3-pyridinol: Similar structure but without the oxide group.
3-Pyridinol, 1-oxide: Lacks the bromine atom.
Uniqueness
The presence of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
847664-66-8 |
|---|---|
Fórmula molecular |
C5H4BrNO2 |
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
5-bromo-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
Clave InChI |
OKKLKZXJKBLJIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=[N+](C=C1Br)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


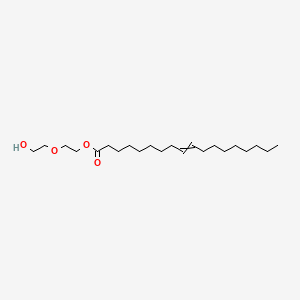
![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
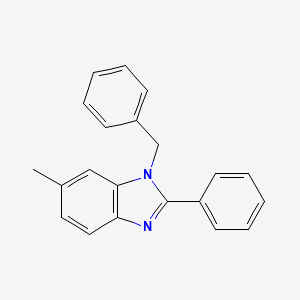
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
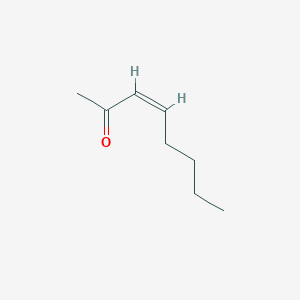
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
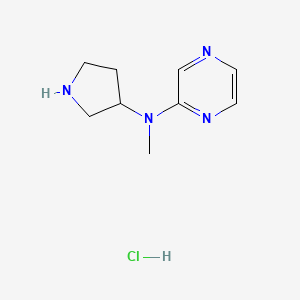
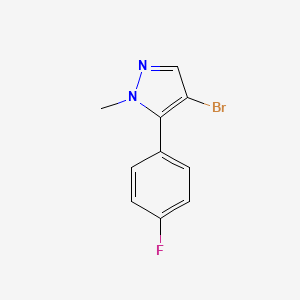
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
